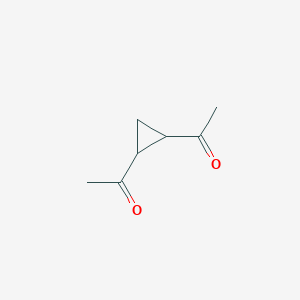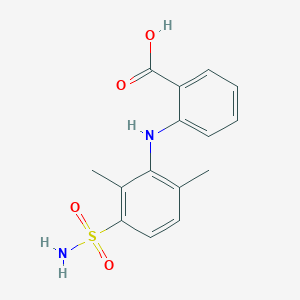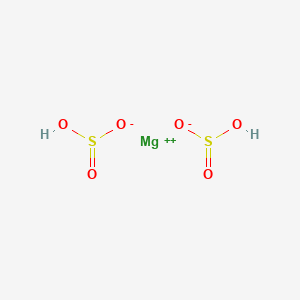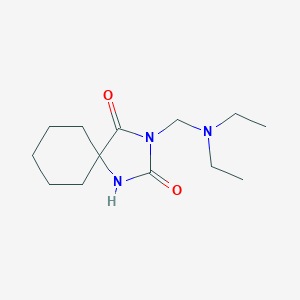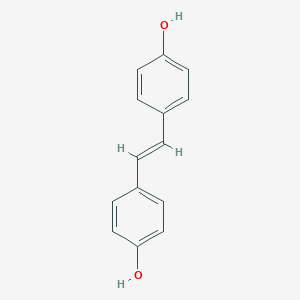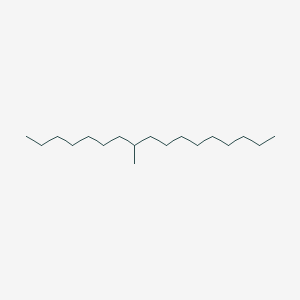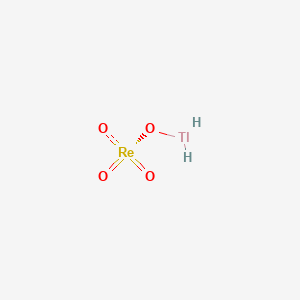![molecular formula C21H28O5 B084407 (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione CAS No. 13181-90-3](/img/structure/B84407.png)
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Digiprogenin is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a derivative of digiprogenin, a naturally occurring compound found in certain plant species. Gamma-Digiprogenin has garnered attention due to its potential use in medicinal chemistry, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a digiprogenin derivative.
Functional Group Modification: The starting material undergoes functional group modifications, such as hydroxylation or methylation, to introduce the desired functional groups.
Cyclization: The modified intermediate is then subjected to cyclization reactions under controlled conditions to form the this compound core structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Gamma-Digiprogenin undergoes various chemical reactions, including:
Oxidation: Gamma-Digiprogenin can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione into reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
科学的研究の応用
Gamma-Digiprogenin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways vary depending on the specific application and context in which this compound is used.
類似化合物との比較
Gamma-Digiprogenin can be compared with other similar compounds, such as:
Alpha-Digiprogenin: Another derivative of digiprogenin with different functional groups and properties.
Beta-Digiprogenin: Similar to (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione but with variations in the core structure and reactivity.
Delta-Digiprogenin:
Gamma-Digiprogenin stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
特性
CAS番号 |
13181-90-3 |
|---|---|
分子式 |
C21H28O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
InChIキー |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
異性体SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
正規SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






